Adenosine Deaminase (ADA) Inhibition Potency: Pentostatin vs. Cladribine vs. Dipyridamole
Pentostatin inhibits adenosine deaminase (ADA) with a Ki of 2.5 pM, representing an irreversible, transition-state inhibition mechanism . In contrast, cladribine, another purine analogue used in HCL, demonstrates ADA inhibition with IC50 values of 2.43 μM, 0.75 μM, and 0.18 μM in U266, RPMI8226, and MM1.S cells, respectively . This represents an approximately million-fold greater potency for pentostatin on a molar basis relative to cladribine's ADA inhibition. For additional context, dipyridamole, another ADA inhibitor, exhibits an IC50 of 64 nM [1], further underscoring pentostatin's exceptional target engagement affinity.
| Evidence Dimension | Adenosine Deaminase (ADA) Inhibition Potency |
|---|---|
| Target Compound Data | Ki = 2.5 pM (irreversible, transition-state inhibitor) |
| Comparator Or Baseline | Cladribine: IC50 = 2.43 μM (U266), 0.75 μM (RPMI8226), 0.18 μM (MM1.S); Dipyridamole: IC50 = 64 nM |
| Quantified Difference | Pentostatin Ki is approximately 72,000-fold to 972,000-fold lower (more potent) than cladribine IC50 values; approximately 25,600-fold lower than dipyridamole IC50. |
| Conditions | Pentostatin: in vitro ADA enzyme assay; Cladribine: cell-based assays in U266, RPMI8226, MM1.S cell lines; Dipyridamole: in vitro ADA inhibition assay. |
Why This Matters
For research applications requiring complete and irreversible ADA inhibition, pentostatin provides a picomolar-affinity tool compound, whereas cladribine's micromolar-range ADA inhibition and distinct mechanism (resistance to deamination rather than direct enzyme inhibition) necessitate different experimental designs and concentration ranges.
- [1] Therapeutic Target Database (TTD). Target T03661: Adenosine deaminase (ADA). View Source
